1S/C8H4ClIN2/c9-8-5-2-1-3-6 (10)7 (5)11-4-12-8/h1-4H
. This code provides a unique representation of the molecule’s structure.
The compound can be synthesized through various methods, often starting from simpler quinazoline precursors. Quinazolines are a class of compounds that have been extensively studied due to their presence in numerous pharmaceuticals and bioactive molecules. The specific structure of 4-chloro-8-iodoquinazoline allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 4-chloro-8-iodoquinazoline typically involves several key steps:
For example, one method described involves the bromination of anthranilamide followed by iodination and subsequent cyclization with benzaldehyde to yield various quinazoline derivatives, including 4-chloro-8-iodoquinazoline .
The molecular structure of 4-chloro-8-iodoquinazoline can be analyzed based on its chemical formula . Key features include:
The bond dissociation energy for relevant bonds (such as C-Cl and C-I) plays a critical role in determining the reactivity of this compound in various chemical reactions .
4-Chloro-8-iodoquinazoline participates in several types of chemical reactions:
These reactions highlight the versatility of 4-chloro-8-iodoquinazoline as a building block in organic synthesis.
The mechanism of action for compounds like 4-chloro-8-iodoquinazoline often relates to their biological activity. For instance:
The specific interactions at the molecular level often involve binding to target proteins or enzymes, leading to altered biological responses.
The physical and chemical properties of 4-chloro-8-iodoquinazoline include:
These properties are crucial for determining reaction conditions and potential applications in various fields.
4-Chloro-8-iodoquinazoline has several scientific applications:
4-Chloro-8-iodoquinazoline exemplifies strategically engineered polyhalogenated heterocycles where halogen atoms occupy electronically differentiated positions (C4 and C8). The C4-chloro group exhibits heightened electrophilicity due to the α-nitrogen effect, facilitating nucleophilic displacement reactions critical for drug design. Concurrently, the C8-iodo group serves as a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) due to favorable C–I bond dissociation energy (~66.45 kcal/mol) [1]. This dual functionality enables orthogonal derivatization, making the compound a privileged scaffold for generating structurally diverse libraries targeting therapeutic and materials applications [3] [9].
In medicinal chemistry, 4-chloro-8-iodoquinazoline is a precursor to kinase inhibitors mimicking FDA-approved agents like erlotinib and lapatinib. Its structural framework allows precise modifications at C4 (via amine displacement) and C8 (via metal-catalyzed coupling) to optimize target affinity and pharmacokinetic properties [3] [7]. For materials science, the electron-deficient quinazoline core, when functionalized with conjugated systems at C8, exhibits tunable photophysical properties. These features enable applications in organic semiconductors and luminescent materials, where halogen-directed synthesis facilitates precise control over molecular architecture [1] [10].
Table 1: Key Structural Features and Applications of 4-Chloro-8-Iodoquinazoline
Structural Feature | Electronic Property | Medicinal Application | Materials Application |
---|---|---|---|
C4–Cl bond | High electrophilicity (α-N effect) | Nucleophilic displacement for anilino derivatives (e.g., EGFR inhibitors) | Precursor for π-conjugated systems |
C8–I bond | Low bond dissociation energy (66.45 kcal/mol) | Cross-coupling for biaryl/alkynyl anticancer agents | Synthesis of optoelectronic materials |
Quinazoline core | Electron-deficient π-system | Tubulin polymerization inhibition | Charge-transfer complexes |
Quinazoline derivatives have evolved from natural product analogs to synthetically tailored pharmacophores. The isolation of febrifugine (a quinazolinone alkaloid) from Dichroa febrifuga in 1949 marked early interest due to potent antimalarial activity [2] [5]. Synthetic advancements in the late 20th century, particularly the Niementowski condensation (anthranilic acid + amides) and Griess synthesis, enabled systematic exploration of quinazoline reactivity [2]. The 1990s–2000s witnessed a paradigm shift with the approval of 4-anilinoquinazoline-based drugs like gefitinib (2003) and erlotinib (2004) as EGFR inhibitors, underscoring the scaffold’s capacity for target modulation [3] [7].
The strategic incorporation of halogen atoms at C6/C8 positions emerged as a response to limitations in mono-halogenated analogs. While 4-chloro-6-bromoquinazolines allowed sequential functionalization, the lower bond dissociation energy of iodo versus bromo (~66 vs. 83 kcal/mol) in 4-chloro-8-iodoquinazoline provided enhanced regioselectivity for metal-catalyzed reactions at C8 prior to C4 derivatization [1] [9]. This innovation addressed challenges in synthesizing unsymmetrical polycarbo-substituted quinazolines, accelerating drug discovery efforts targeting resistant cancers and multifunctional materials [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7